molecular formula C12H17FN4O B2890827 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034228-65-2

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2890827
CAS No.: 2034228-65-2
M. Wt: 252.293
InChI Key: RYNUXBUUXCXAFL-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound featuring a piperidine core that is substituted with a 5-fluoropyrimidine group and an acetamide-linked methyl chain. This structure classifies it as a fluoropyrimidine derivative, a class of compounds known for their significant relevance in medicinal chemistry and pharmaceutical research . The molecular formula for this compound is C12H16FN4O, and it has a molecular weight of 248.28 g/mol. Fluoropyrimidines are a well-studied family of molecules; for instance, agents like 5-fluorouracil are established antimetabolites used in cancer chemotherapy, which work by inhibiting thymidylate synthase and incorporating into RNA and DNA . While the specific biological activity and research applications of this compound are still a subject of ongoing investigation, its structural features make it a valuable intermediate or candidate for exploring new pharmacological pathways. Researchers are investigating its potential in various areas, including the development of enzyme inhibitors and other biologically active molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN4O/c1-9(18)14-6-10-2-4-17(5-3-10)12-15-7-11(13)8-16-12/h7-8,10H,2-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNUXBUUXCXAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids and enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Key Properties/Activities References
This compound - Piperidine core
- 5-Fluoropyrimidine substitution
- Acetamide side chain
- Potential antibacterial activity (inferred from fluoropyrimidine analogs)
- Moderate lipophilicity
2-Chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide - Ethyl linker
- Chloroacetamide
- 5-Fluoropyrimidine
- Simpler structure
- Higher reactivity due to chloro group
N,N′-(6,6′-(1,4-Phenylene)bis(pyrimidine))bis(acetamide) derivatives - Bis-pyrimidine core
- Nitrophenyl/aryl substitutions
- High melting points (200–300°C)
- Antibacterial/antifungal activities
Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide) - Piperidine core
- Phenylethyl and fluorophenyl groups
- μ-Opioid receptor agonist
- Controlled substance (Schedule I)
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - Pyrimidine-sulfanyl group
- Methylpyridine substitution
- Crystallographically characterized
- Intermediate in drug synthesis

Key Differences and Implications

Fluoropyrimidine vs. Pyrimidine Derivatives

The 5-fluoropyrimidine group in the target compound enhances electronic effects compared to non-fluorinated analogs (e.g., 4,6-dimethylpyrimidine in ). Fluorination improves metabolic stability and binding affinity in enzymatic targets, as seen in fluorinated kinase inhibitors .

Piperidine Substitution Patterns

Piperidine derivatives with phenylethyl groups (e.g., Ocfentanil ) exhibit strong opioid activity, whereas the target compound’s fluoropyrimidine-piperidine system may prioritize antibacterial or antiviral applications. The absence of a phenylethyl group in the target compound reduces its likelihood of interacting with opioid receptors.

Acetamide Functionality

Chloroacetamide derivatives (e.g., 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide ) show higher reactivity due to the chloro group, making them useful intermediates. In contrast, the target compound’s acetamide group enhances stability and solubility, favoring in vivo applications.

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a fluorinated pyrimidine moiety. The presence of the fluorine atom enhances its biological activity and metabolic stability, making it a candidate for drug development. The molecular formula is C14H19FN4OC_{14}H_{19}FN_4O, with a molecular weight of 278.33 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step processes:

  • Synthesis of Fluoropyrimidine : This can be achieved through fluorination reactions using reagents like Selectfluor.
  • Formation of Piperidine : The piperidine ring is synthesized via cyclization reactions starting from appropriate amine precursors.
  • Coupling Reaction : The final compound is formed by coupling the fluoropyrimidine and piperidine intermediates using coupling agents such as EDCI or DCC.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine ring can modulate receptor activity. These interactions can lead to various biological effects, including:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cellular signaling pathways.
  • Modulation of Receptor Activity : It can affect the binding affinity to various receptors, potentially influencing physiological responses .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that similar compounds exhibit significant inhibition of cell proliferation in various cancer cell lines, indicating potential anticancer properties. For instance, chloroethyl pyrimidine nucleosides were shown to inhibit migration and invasion in A431 vulvar epidermal carcinoma cells .
  • Anti-inflammatory Effects : Research on related compounds revealed promising anti-inflammatory activities in vivo, suggesting that this compound may also possess similar effects .
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity to specific receptors or enzymes. For example, compounds with similar structural features have been shown to act as potent antagonists for CCR3 receptors, which are implicated in inflammatory responses .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell proliferation and invasion
Anti-inflammatoryExhibits significant anti-inflammatory effects
Enzyme InhibitionPotential to inhibit key enzymes involved in signaling
Receptor ModulationModulates receptor activity affecting physiological responses

Q & A

Q. Example SAR Insight :

  • Fluorine at pyrimidine’s 5-position enhances target selectivity due to steric and electronic effects .

Basic: What are the key structural modifications that influence its pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : Introduce methyl groups on the piperidine ring to improve membrane permeability (LogP optimization) .
  • Metabolic Stability : Replace labile esters with amides (e.g., acetamide) to resist hepatic hydrolysis .
  • Solubility : Add polar substituents (e.g., hydroxyl groups) to the pyrimidine ring for better aqueous solubility .

Q. Comparative Table :

ModificationEffect on PK PropertyReference
Fluorine at C5↑ Target affinity, ↓ metabolism
Piperidine N-methylation↑ Lipophilicity, ↑ CNS penetration

Advanced: How can researchers identify and characterize metabolites of this compound?

Methodological Answer:

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Quench reactions with acetonitrile and analyze via LC-MS/MS .

Metabolite Detection : Look for hydroxylated piperidine (m/z +16) or defluorinated pyrimidine (m/z -18) products.

Structural Confirmation : Compare fragmentation patterns (MS/MS) with synthetic standards .

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